

Spectroscopic Profile of 3- [(Ethylamino)methyl]phenol: A Technical Guide

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Compound of Interest

Compound Name: 3-[(Ethylamino)methyl]phenol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-[(Ethylamino)methyl]phenol** (CAS No: 91239-98-4). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectroscopic data, characteristic spectral features based on the molecule's functional groups, and detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug development who are working with or synthesizing this compound.

Introduction

3-[(Ethylamino)methyl]phenol is a substituted phenol derivative containing a secondary amine. Its structural features, combining a phenolic hydroxyl group and an ethylaminomethyl substituent, make it a molecule of interest in medicinal chemistry and organic synthesis. Accurate spectroscopic characterization is fundamental for confirming the identity, purity, and structure of synthesized **3-[(Ethylamino)methyl]phenol**. This document outlines the expected spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS), and provides standardized protocols for their determination.

Molecular Structure and Properties

- IUPAC Name: **3-[(Ethylamino)methyl]phenol**
- CAS Number: 91239-98-4
- Molecular Formula: C₉H₁₃NO
- Molecular Weight: 151.21 g/mol
- InChI Key: TUMYKIYLIVICV-UHFFFAOYSA-N

Spectroscopic Data

While experimental spectra for **3-[(Ethylamino)methyl]phenol** are not widely available, the following sections detail the predicted data and expected spectral characteristics based on its chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum of **3-[(Ethylamino)methyl]phenol** is expected to show characteristic absorption bands corresponding to its phenolic hydroxyl, secondary amine, and aromatic functionalities.

Functional Group	**Expected Wavenumber (cm ⁻¹) **	Intensity	Notes
O-H stretch (Phenol)	3200-3600	Strong, Broad	Broadness is due to intermolecular hydrogen bonding.
N-H stretch (Secondary Amine)	3300-3500	Moderate	May be a sharp peak, sometimes obscured by the broad O-H stretch.
Aromatic C-H stretch	3000-3100	Moderate, Sharp	Characteristic of hydrogens on the benzene ring.
Aliphatic C-H stretch	2850-2960	Moderate	From the ethyl and methyl groups.
C=C stretch (Aromatic)	1500-1600	Moderate	Multiple bands are expected for the benzene ring.
C-O stretch (Phenol)	1200-1260	Strong	
C-N stretch	1020-1250	Moderate	
C-H out-of-plane bend	690-900	Strong	The pattern can give information about the substitution on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Type	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
Phenolic -OH	4.0 - 7.0	Singlet (broad)	1H
Aromatic Ar-H	6.5 - 7.5	Multiplet	4H
Methylene -CH ₂ -N	~3.7	Singlet	2H
Amine -NH	1.0 - 3.0	Singlet (broad)	1H
Methylene -CH ₂ -CH ₃	~2.6	Quartet	2H
Methyl -CH ₃	~1.1	Triplet	3H

Note: The chemical shifts for the -OH and -NH protons can vary significantly with solvent, concentration, and temperature, and may exchange with D₂O.

The carbon NMR spectrum will indicate the number of unique carbon environments in the molecule.

Carbon Type	Expected Chemical Shift (δ, ppm)
Aromatic C-O	150 - 160
Aromatic C (unsubstituted)	110 - 130
Aromatic C-C (substituted)	130 - 140
Methylene -CH ₂ -N	45 - 55
Methylene -CH ₂ -CH ₃	40 - 50
Methyl -CH ₃	10 - 20

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following data is based on predicted values.

Ion Type	Predicted m/z	Notes
$[M]^+$	151.10	Molecular Ion
$[M+H]^+$	152.11	Protonated Molecular Ion
$[M+Na]^+$	174.09	Sodium Adduct

Expected Fragmentation: The molecule is expected to fragment via benzylic cleavage to lose the ethylamino group or parts of it, as well as through processes characteristic of phenols.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation:
 - Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
 - Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Place the prepared sample (KBr pellet or on the ATR crystal) in the IR spectrometer.
 - Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition:
 - Insert the NMR tube into the NMR spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to singlets for each unique carbon.
- Data Processing:
 - Process the raw data by applying a Fourier transform.
 - Phase the spectrum and calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

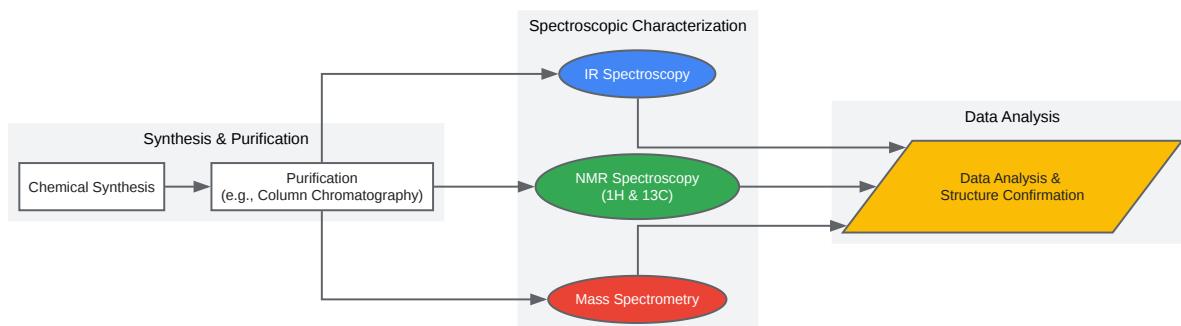
Mass Spectrometry Protocol

- Sample Preparation:
 - Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Further dilute the sample solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
- Data Acquisition:
 - Introduce the sample solution into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
 - Select an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Acquire the mass spectrum over a desired m/z range (e.g., 50-500).
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to gain structural information.

Mandatory Visualizations

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of **3-[(Ethylamino)methyl]phenol**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of **3-[(Ethylamino)methyl]phenol**. While experimental data is currently scarce, the predicted values and detailed experimental protocols herein offer a robust framework for researchers to identify and characterize this compound. The provided workflow and methodologies are designed to ensure accurate and reproducible spectroscopic analysis, which is critical for advancing research and development in fields utilizing this versatile molecule.

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